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Compound of Interest

Compound Name: Cyclohexanone-d10

Cat. No.: B056445 Get Quote

An in-depth examination of the physical, chemical, and analytical characteristics of

Cyclohexanone-d10, a vital tool in modern research and development.

This technical guide provides a detailed overview of Cyclohexanone-d10 (C6D10O), a

deuterated isotopologue of cyclohexanone. It is intended for researchers, scientists, and drug

development professionals who utilize stable isotope-labeled compounds in their work. This

document covers the core physical and chemical properties, detailed experimental protocols for

its synthesis and analysis, and its primary applications, particularly as an internal standard in

mass spectrometry-based quantification.

Core Physical and Chemical Characteristics
Cyclohexanone-d10 is a stable, non-radioactive isotopically labeled compound where all ten

hydrogen atoms of the cyclohexanone molecule have been replaced with deuterium. This

substitution results in a significant mass shift, making it an ideal internal standard for

quantitative analysis. Its physical and chemical properties are largely similar to its non-

deuterated counterpart, with minor differences arising from the isotopic substitution.

Table 1: Physical and Chemical Properties of Cyclohexanone-d10
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Property Value

Chemical Formula C₆D₁₀O

Molecular Weight 108.20 g/mol

CAS Number 51209-49-5

Appearance Colorless to light yellow liquid

Density 1.044 g/mL at 25 °C

Boiling Point 155 °C (lit.)

Melting Point -47 °C (lit.)

Flash Point 47 °C (closed cup)

Refractive Index (n20/D) 1.45 (lit.)

Isotopic Purity ≥98 atom % D

Synthesis of Cyclohexanone-d10
The synthesis of Cyclohexanone-d10 is typically achieved through the oxidation of its

deuterated precursor, Cyclohexanol-d12. While a specific, detailed protocol for the synthesis of

Cyclohexanone-d10 is not readily available in the searched literature, a well-established

method for the oxidation of cyclohexanol to cyclohexanone can be adapted. The following

protocol is based on the oxidation of unlabeled cyclohexanol using sodium dichromate and

sulfuric acid.[1]

Experimental Protocol: Oxidation of Cyclohexanol-d12
Materials:

Cyclohexanol-d12

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

Concentrated sulfuric acid (H₂SO₄)

Deionized water
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Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Sodium chloride (NaCl)

Procedure:

Preparation of the Oxidizing Solution: In a beaker, dissolve sodium dichromate dihydrate in

deionized water. With continuous stirring, slowly and carefully add concentrated sulfuric acid.

Allow the mixture to cool to room temperature.

Oxidation Reaction: Place Cyclohexanol-d12 in a conical flask. Add the prepared dichromate

solution to the flask in one portion, ensuring thorough mixing by swirling. The temperature of

the reaction mixture will rise. Maintain the temperature between 55-60 °C by cooling the flask

in a cold water bath as needed.

Reaction Completion: Once the exothermic reaction subsides, allow the mixture to stand for

approximately one hour with occasional swirling to ensure the reaction goes to completion.

Isolation of the Product: Transfer the reaction mixture to a round-bottom flask and add

deionized water. Set up a distillation apparatus and distill the mixture until approximately

one-third of the initial volume has been collected. The distillate will consist of two layers.

Extraction: Transfer the distillate to a separatory funnel and saturate the aqueous layer with

sodium chloride to reduce the solubility of the cyclohexanone-d10. Separate the organic

layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

Drying and Purification: Dry the combined organic extracts over anhydrous magnesium

sulfate for at least 5 minutes. Filter the solution into a pre-weighed, dry round-bottom flask.

Remove the ethyl acetate by distillation on a steam bath. The remaining liquid is the

Cyclohexanone-d10 product.

Diagram 1: Synthesis Workflow of Cyclohexanone-d10
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Caption: Workflow for the synthesis of Cyclohexanone-d10 from Cyclohexanol-d12.

Analytical Characterization
The purity and identity of Cyclohexanone-d10 are critical for its applications. The primary

analytical techniques used for its characterization are Nuclear Magnetic Resonance (NMR)

spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and determine the isotopic enrichment of

Cyclohexanone-d10.

¹H-NMR: In a fully deuterated compound like Cyclohexanone-d10, the proton NMR

spectrum should show a significant reduction or absence of signals corresponding to the

cyclohexyl protons. Any residual proton signals can be used to quantify the isotopic purity.

¹³C-NMR: The ¹³C-NMR spectrum of Cyclohexanone-d10 will show characteristic peaks for

the carbonyl carbon and the deuterated methylene carbons. The signals for the deuterated

carbons will appear as multiplets due to coupling with deuterium. A video explaining the ¹H-

NMR and ¹³C-NMR of unlabeled cyclohexanone can be a useful reference for understanding

the expected peak positions.[2]

²H-NMR: Deuterium NMR directly observes the deuterium nuclei, providing a definitive

confirmation of deuteration and allowing for the quantification of deuterium at each position.

Table 2: Predicted ¹³C-NMR Chemical Shifts for Cyclohexanone-d10

Carbon Atom Predicted Chemical Shift (ppm)

C=O ~210

C-2, C-6 (CD₂) ~42

C-3, C-5 (CD₂) ~27

C-4 (CD₂) ~25

Note: Chemical shifts are approximate and based on the spectrum of unlabeled

cyclohexanone. The actual shifts may vary slightly due to isotope effects.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the chemical and isotopic purity of

Cyclohexanone-d10. The gas chromatogram provides information on the chemical purity,
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while the mass spectrum confirms the molecular weight and provides insights into the isotopic

distribution.

3.2.1. Experimental Protocol: GC-MS Analysis

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC and 5977B

MSD).[3]

Capillary column: A non-polar column such as a HP-5MS is suitable.[3]

GC Conditions (Example):

Injector Temperature: 250 °C

Oven Program:

Initial temperature: 40 °C, hold for 2 minutes

Ramp: 10 °C/min to 200 °C

Hold: 5 minutes at 200 °C

Carrier Gas: Helium

Injection Mode: Split

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 30-200

3.2.2. Mass Spectrum and Fragmentation Pattern

The mass spectrum of Cyclohexanone-d10 is expected to show a molecular ion peak ([M]⁺˙)

at m/z 108. The fragmentation pattern will be analogous to that of unlabeled cyclohexanone,

with the major fragments shifted by the mass of the incorporated deuterium atoms. The
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fragmentation of cyclic ketones is primarily driven by alpha-cleavage.[4] For unlabeled

cyclohexanone, a characteristic base peak is observed at m/z 55.[4] For Cyclohexanone-d10,

a corresponding deuterated fragment would be expected.

Diagram 2: Analytical Workflow for Cyclohexanone-d10 Characterization
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Caption: Workflow for the analytical characterization of Cyclohexanone-d10.

Applications in Research and Drug Development
The primary application of Cyclohexanone-d10 is as an internal standard in quantitative

analysis using isotope dilution mass spectrometry (IDMS).[5][6] Its use is particularly prevalent

in pharmacokinetic and drug metabolism studies.

Internal Standard in LC-MS/MS Analysis
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In LC-MS/MS-based bioanalysis, a known amount of the deuterated internal standard is added

to all samples, calibration standards, and quality controls. Because the deuterated standard is

chemically identical to the analyte, it co-elutes and experiences the same matrix effects and

ionization suppression or enhancement. By calculating the ratio of the analyte signal to the

internal standard signal, accurate and precise quantification can be achieved, compensating for

variations in sample preparation and instrument response.[7][8]

Diagram 3: Use of Cyclohexanone-d10 as an Internal Standard
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Caption: Logical flow of using Cyclohexanone-d10 as an internal standard.

Safety and Handling
Cyclohexanone-d10 is a flammable liquid and should be handled with appropriate safety

precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or inhaled,

and can cause serious eye damage.[9] Users should consult the Safety Data Sheet (SDS) for

detailed information on handling, storage, and disposal.

Table 3: Hazard Classifications for Cyclohexanone-d10

Hazard Class Description

Flammable Liquid Category 3

Acute Toxicity, Oral Category 4

Acute Toxicity, Dermal Category 4

Acute Toxicity, Inhalation Category 4

Skin Irritation Category 2

Serious Eye Damage Category 1

Specific Target Organ Toxicity
Single Exposure, Category 3 (Respiratory

system)

Source: Sigma-Aldrich

This technical guide provides a comprehensive overview of the key characteristics and

applications of Cyclohexanone-d10. By understanding its properties and the methodologies

for its use, researchers can effectively leverage this valuable tool in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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